molecular formula C8H13NO B13453149 6-Azaspiro[3.5]nonan-1-one

6-Azaspiro[3.5]nonan-1-one

Cat. No.: B13453149
M. Wt: 139.19 g/mol
InChI Key: WEROCUKGUIPXKG-UHFFFAOYSA-N
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Description

6-Azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of a suitable amine with a ketone, followed by cyclization to form the spirocyclic structure. For instance, the reaction of 1,6-diaminohexane with cyclohexanone under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-Azaspiro[3.5]nonan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonan-1-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 7-Azaspiro[3.5]nonan-6-one
  • 2-Azaspiro[3.5]nonan-1-one
  • 6-Oxa-2-azaspiro[3.5]nonan-1-one

Comparison: 6-Azaspiro[3.5]nonan-1-one is unique due to its specific ring structure and the position of the nitrogen atom. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications. For example, 7-Azaspiro[3.5]nonan-6-one has a different nitrogen position, which can influence its chemical properties and interactions .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-azaspiro[3.5]nonan-3-one

InChI

InChI=1S/C8H13NO/c10-7-2-4-8(7)3-1-5-9-6-8/h9H,1-6H2

InChI Key

WEROCUKGUIPXKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC2=O)CNC1

Origin of Product

United States

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